Naphthalen-2-yl butylcarbamate
Description
Naphthalen-2-yl butylcarbamate is a carbamate derivative featuring a naphthalene ring substituted at the 2-position with a butylcarbamate group (-O(CO)NHBu). Carbamates are widely studied for their biological activities, including antimicrobial and anticancer properties, due to their ability to interact with enzyme systems or cellular targets. The compound’s synthesis likely follows standard carbamate preparation methods, such as condensation of naphthalen-2-ol with butyl isocyanate or via carbamoylation reactions under basic conditions, as seen in related syntheses .
Properties
CAS No. |
61382-91-0 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
naphthalen-2-yl N-butylcarbamate |
InChI |
InChI=1S/C15H17NO2/c1-2-3-10-16-15(17)18-14-9-8-12-6-4-5-7-13(12)11-14/h4-9,11H,2-3,10H2,1H3,(H,16,17) |
InChI Key |
OHWBGPGFOXCOOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)OC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalen-2-yl butylcarbamate can be synthesized through the reaction of naphthalen-2-yl isocyanate with butanol. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as triethylamine. The reaction proceeds as follows:
Naphthalen-2-yl isocyanate+Butanol→Naphthalen-2-yl butylcarbamate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
Naphthalen-2-yl butylcarbamate undergoes hydrolysis under acidic or basic conditions to yield naphthol derivatives.
Acidic Hydrolysis
-
Conditions : 2M HCl, reflux (100°C, 4–6 h)
-
Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water.
Basic Hydrolysis
-
Conditions : 1M NaOH, 80°C, 2 h
Alkylation Reactions
The phenolic oxygen (after hydrolysis) participates in alkylation.
Oxidation Reactions
The naphthalene ring undergoes selective oxidation at the C1 position.
-
Oxidizing Agent : KMnO₄ in H₂SO₄ (pH 2–3), 70°C, 8 h
-
Mechanism : Radical-mediated oxidation via electron-deficient intermediates.
Cyclization Reactions
Thermal or catalytic cyclization forms fused heterocycles.
Benzoxazine Formation
-
Conditions : PPA (polyphosphoric acid), 120°C, 3 h
Cross-Coupling Reactions
Palladium-catalyzed coupling modifies the naphthalene ring.
Mechanistic Insights
-
Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by resonance .
-
Cyclization : Intramolecular nucleophilic attack by the carbamate oxygen on the electrophilic carbonyl carbon .
-
Oxidation : Radical intermediates detected via EPR spectroscopy under acidic conditions .
Stability and Reactivity Trends
Scientific Research Applications
Naphthalen-2-yl butylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of naphthalen-2-yl butylcarbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways are still under investigation, but it is believed to involve the disruption of cell wall synthesis and protein function .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Naphthalen-2-yl carbamates vary primarily in the alkyl/aryl group attached to the carbamate nitrogen. Key analogues include:
- Naphthalen-2-yl ethylcarbamate (R = ethyl)
- Naphthalen-2-yl propylcarbamate (R = propyl)
- Naphthalen-2-yl isopropylcarbamate (R = isopropyl)
- Naphthalen-2-yl diethylcarbamate (R = diethyl)
Trends in Antimicrobial Activity
Smaller alkyl chains (e.g., ethyl) enhance antimicrobial potency. For instance:
- Ethylcarbamate derivatives exhibited MICs of 21–42 µM against Mycobacterium marinum and MRSA, outperforming standards like ampicillin and isoniazid .
- Bulkier substituents (propyl, isopropyl) showed reduced activity, with MICs ~70 µM , suggesting steric hindrance limits target interaction .
Table 1: Antimicrobial Activity of Naphthalen-2-yl Carbamates
Cytotoxicity Profile
Ethylcarbamate derivatives demonstrated low cytotoxicity (LD50 >30 µM in THP-1 cells), indicating a favorable therapeutic index . While data for butylcarbamate is absent, extrapolation from bulkier analogues suggests comparable or higher safety margins.
Activity in Anticancer Contexts
In contrast to antimicrobial trends, naphthalen-2-yl methylcarbamate derivatives (e.g., DH_32 in renieramycin T analogs) showed potent anticancer activity, with IC50 values of 1.46–4.06 µM in non-small cell lung cancer (NSCLC) cells . This highlights divergent structure-activity relationships (SAR) depending on the biological target:
- Antimicrobial : Smaller substituents optimize activity.
- Anticancer : Methyl or aromatic groups enhance efficacy, possibly due to improved membrane penetration or target binding .
Broader Structural Analogues
- Naphthalen-2-yl diethylcarbamate : A related compound with diethyl substitution, though its biological data are unspecified .
- Chalcone-carbamate hybrids: Compounds like (2E)-3-[4-(dimethylamino)phenyl]-1-(naphthalen-2-yl)prop-2-en-1-one show hepatoprotective and antiplasmodial activity, underscoring the versatility of naphthalen-2-yl scaffolds .
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